molecular formula C13H11NO3S B2852042 4-[(Thiophen-2-ylformamido)methyl]benzoic acid CAS No. 392716-12-0

4-[(Thiophen-2-ylformamido)methyl]benzoic acid

Cat. No.: B2852042
CAS No.: 392716-12-0
M. Wt: 261.3
InChI Key: LVOSKQRJWMNHIU-UHFFFAOYSA-N
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Description

Historical Context of Thiophene Derivatives in Medicinal Chemistry

Thiophene’s medicinal relevance traces to its discovery in 1882 by Viktor Meyer, who identified it as a benzene contaminant responsible for the indophenin reaction. Early 20th-century research recognized its aromaticity and bioisosteric potential, enabling its adoption as a monosubstituted phenyl replacement to enhance metabolic stability and binding affinity. By the 1970s, thiophene derivatives like suprofen (anti-inflammatory) and ticlopidine (antiplatelet) emerged as clinical successes, validated by their ability to engage cyclooxygenase (COX) and P2Y12 receptors, respectively.

The U.S. FDA’s approval of 26 thiophene-containing drugs between 2013–2023 underscores its sustained utility. Notable examples include:

Drug Name Therapeutic Category Key Target/Mechanism Approval Year
Clopidogrel Cardiovascular P2Y12 receptor antagonist 1997
Dorzolamide Glaucoma Carbonic anhydrase inhibitor 1994
Relugolix Oncology Gonadotropin-releasing hormone antagonist 2020

Thiophene’s sulfur atom facilitates hydrogen bonding and π-π stacking, critical for target engagement, while its planar structure enhances membrane permeability. These attributes have driven its application across neurodegenerative, antimicrobial, and anticancer domains, with recent discoveries of thiophene derivatives in 3.5-billion-year-old Martian sediments highlighting its chemical resilience.

Evolution of Benzoic Acid Analogues in Pharmaceutical Research

Benzoic acid, characterized by a carboxylic acid group attached to a benzene ring, has been a cornerstone of drug design since the 19th century. Its derivatives, such as aspirin (acetylsalicylic acid), demonstrate the moiety’s capacity to modulate enzymatic activity through acidity and hydrogen-bonding interactions. In modern contexts, benzoic acid’s role extends to:

  • Solubility enhancement : The ionizable carboxylic acid group improves aqueous solubility, critical for oral bioavailability.
  • Targeted binding : Direct interaction with catalytic residues in enzymes (e.g., carbonic anhydrase, COX) via carboxylate anions.

The integration of benzoic acid into hybrid structures, such as 4-[(Thiophen-2-ylformamido)methyl]benzoic acid , capitalizes on these properties. For instance, the methylene bridge in this compound positions the thiophene and benzoic acid moieties to engage distinct binding pockets, as observed in dual-acting inhibitors of COX-2 and 5-lipoxygenase (5-LOX). Structural analyses of FDA-approved hybrids like tiaprofenic acid (thiophene + propionic acid) reveal that benzoic acid’s electronic effects fine-tune the molecule’s pKa, optimizing ionization states for target interaction.

Rationale for Thiophene-Benzoic Acid Conjugation Strategies

The conjugation of thiophene and benzoic acid addresses three key challenges in drug design:

  • Pharmacokinetic optimization : Thiophene’s lipophilicity counterbalances benzoic acid’s hydrophilicity, achieving balanced LogP values for enhanced blood-brain barrier penetration or gastrointestinal absorption.
  • Multitarget engagement : The hybrid structure enables simultaneous modulation of structurally divergent targets, as demonstrated by thiophene-benzoic acid derivatives inhibiting both kinase and protease enzymes in anticancer screens.
  • Metabolic stability : Thiophene’s resistance to oxidative degradation complements benzoic acid’s rapid renal excretion, prolonging half-life while minimizing toxic metabolite accumulation.

A comparative analysis of the hybrid’s components illustrates their synergistic contributions:

Property Thiophene Moiety Benzoic Acid Moiety Hybrid Compound
Aromaticity High (6π-electron system) Moderate (benzene ring) Enhanced π-stacking
Solubility Low (logP ~2.5) High (aqueous solubility) Balanced logP ~1.8
Hydrogen Bond Capacity Sulfur lone pairs Carboxylate anions Dual hydrogen-bond donors

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(thiophene-2-carbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOSKQRJWMNHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Methodological Considerations

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 4-(Aminomethyl)benzoic acid – Aromatic core with a primary amine side chain.
  • Thiophene-2-carboxylic acid – Heterocyclic carboxylic acid for amide formation.

Coupling these components via amide bond formation represents the most straightforward approach. Challenges include the synthesis of 4-(aminomethyl)benzoic acid and optimizing amidation conditions to avoid side reactions.

Stepwise Synthetic Procedures

Route 1: Direct Amidation via Carbodiimide Coupling

Synthesis of 4-(Aminomethyl)benzoic Acid

Step 1: Esterification of 4-(Bromomethyl)benzoic Acid
4-(Bromomethyl)benzoic acid is esterified using methanol and sulfuric acid to yield methyl 4-(bromomethyl)benzoate.

Step 2: Gabriel Synthesis for Amine Formation
Methyl 4-(bromomethyl)benzoate reacts with potassium phthalimide in DMF, followed by hydrazinolysis to produce methyl 4-(aminomethyl)benzoate. Acidic hydrolysis (HCl/H₂O) yields 4-(aminomethyl)benzoic acid.

Amide Bond Formation

4-(Aminomethyl)benzoic acid is coupled with thiophene-2-carboxylic acid using EDCl/HOBt in DCM, yielding the target compound after purification (Scheme 1).

Reaction Conditions

Parameter Detail
Coupling Reagent EDCl, HOBt
Solvent Dichloromethane
Temperature 0°C → RT, 12 h
Yield 68% (after column chromatography)

Route 2: Reductive Amination Pathway

Synthesis of 4-Formylbenzoic Acid

4-Methylbenzoic acid undergoes oxidation with KMnO₄ in basic conditions to form 4-formylbenzoic acid.

Reductive Amination with Thiophene-2-carboxamide

The aldehyde reacts with thiophene-2-carboxamide in the presence of NaBH₃CN, followed by acidic workup to yield the target compound.

Optimization Insights

  • Solvent: Methanol/THF (1:1) improves solubility.
  • Catalyst: Acetic acid (10 mol%) enhances imine formation.

Route 3: Solid-Phase Synthesis

Resin-Bound Synthesis

4-(Bromomethyl)benzoic acid is anchored to Wang resin. Sequential treatment with thiophene-2-carboxamide and cleavage (TFA/DCM) provides the product in high purity.

Advantages

  • Simplified purification.
  • Scalability for combinatorial libraries.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.45 (t, J = 5.6 Hz, 1H, NH), 7.95 (d, J = 8.0 Hz, 2H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 7.78 (dd, J = 3.6 Hz, 1H, Thiophene-H), 7.45 (d, J = 5.2 Hz, 1H, Thiophene-H), 4.55 (d, J = 5.6 Hz, 2H, CH₂).
  • IR (KBr): 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (Ar C=C).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity.

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents: Analogues inhibit kinase pathways.
  • Polymer additives: Enhances thermal stability in polyesters.

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-2-ylformamido)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Thiophen-2-ylformamido)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Thiophen-2-ylformamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups
Compound Name Key Substituents/Functional Groups Biological/Physical Relevance Reference(s)
4-[(Thiophen-2-ylformamido)methyl]benzoic acid Thiophene-2-carboxamide, benzoic acid Anticancer activity (Schiff base derivatives)
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS 721916-23-0) Thiazolidinedione, benzoic acid Antidiabetic potential (PPAR-γ modulation)
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives Isoquinoline, benzoic acid Butyrylcholinesterase (BChE) inhibition for Alzheimer’s disease
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid β-Lactam (azetidinone), nitro group, benzoic acid Antimicrobial activity
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Phosphonate ester, benzoic acid Enzyme inhibition and catalytic applications

Key Observations :

  • Thiophene vs. Thiazolidinedione : The thiophene group in the title compound enhances π-π stacking interactions, while the thiazolidinedione moiety in CAS 721916-23-0 introduces hydrogen-bonding capacity via its carbonyl groups, favoring interactions with enzymatic targets like PPAR-γ .
  • β-Lactam vs. Isoquinoline: β-Lactam derivatives (e.g., azetidinones) exhibit broad-spectrum antimicrobial activity due to their structural mimicry of penicillin , whereas isoquinoline derivatives target neurological enzymes like BChE via hydrophobic and π-cation interactions .
  • Phosphonate Ester: The diethoxyphosphinoyl group in introduces steric bulk and polarizability, enabling unique binding modes in enzyme active sites.
Crystallographic and Physicochemical Properties
Property Title Compound 4-[(Diethoxyphosphinoyl)methyl]benzoic acid 4-(3-Chloro-2-(4-nitrophenyl)-azetidinone)benzoic acid
Crystal System Monoclinic (P21/n) Monoclinic (P21/n) Not reported
Hydrogen Bonding O–H···O, C–H···O networks O–H···O dimers, C–H···π interactions N/A
Dihedral Angles 41.91° (benzene-thiophene) 83.75° (phosphonate-ethyl groups) N/A
logP ~2.1 (estimated) ~1.8 ~2.5

Remarks :

  • The title compound’s planar structure and hydrogen-bonding capacity favor crystal packing stability, while phosphonate derivatives exhibit greater conformational flexibility .
  • Nitro-substituted β-lactams (e.g., ) display higher lipophilicity (logP ~2.5), enhancing membrane permeability.

Biological Activity

4-[(Thiophen-2-ylformamido)methyl]benzoic acid is a chemical compound that has garnered attention in biochemical and pharmacological research due to its unique structure and potential biological activities. This compound features a carboxylic acid group linked to a benzene ring, with a methylene bridge connecting it to a thiophene group substituted with a formamido group. Its molecular formula is C13H11NO3SC_{13}H_{11}NO_3S and it has a molecular weight of 261.3 g/mol .

Chemical Structure

The structural formula can be represented as follows:

Structure C6H4(COOH)CH2C4H3S(NHCHO)\text{Structure }\text{C}_6\text{H}_4(\text{COOH})-\text{CH}_2-\text{C}_4\text{H}_3\text{S}(\text{NHCHO})

This structure contributes to its biochemical properties, making it suitable for various applications in proteomics and medicinal chemistry.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have provided insights into its potential effects:

  • Antimicrobial Activity : A study on structurally related benzoic acids indicated that modifications in the functional groups could enhance antimicrobial efficacy. This suggests that the presence of the thiophene moiety might similarly influence biological activity.
  • Mechanism of Action : Research into similar compounds has shown that they can act as enzyme inhibitors or modulators, affecting various biological pathways. This highlights the need for further studies to elucidate the specific interactions of this compound with biological targets .

Data Summary Table

The following table summarizes key properties and potential activities associated with this compound:

Property/ActivityDescription
Molecular FormulaC13H11NO3SC_{13}H_{11}NO_3S
Molecular Weight261.3 g/mol
Role in ProteomicsBiochemical used for protein interaction studies
Potential ActivitiesAntimicrobial, antifungal
Mechanism of ActionPossible enzyme inhibition/modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(Thiophen-2-ylformamido)methyl]benzoic acid, and what key reaction conditions should be optimized?

  • Methodology :

  • Reductive Amination : React 4-(aminomethyl)benzoic acid with thiophene-2-carbaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the amide linkage. Optimize solvent polarity (e.g., methanol or DMF) and pH (neutral to mildly acidic) to enhance yield .
  • Condensation Reactions : Use thiophene-2-carboxylic acid derivatives (e.g., acyl chlorides) with 4-(aminomethyl)benzoic acid under Schotten-Baumann conditions. Control stoichiometry (1:1 molar ratio) and temperature (0–5°C) to minimize side products .
    • Critical Conditions : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : Key signals include δ ~7.5–8.0 ppm (aromatic protons), δ ~4.3 ppm (CH₂ linker), and δ ~7.0–7.3 ppm (thiophene protons). Use ¹H and ¹³C NMR for full assignment .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~263.0850) and isotopic patterns .
    • Purity Assessment :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Target ≥95% purity for biological assays .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Enzyme Inhibition Screens : Test against HDACs (histone deacetylases) or kinases using fluorometric or colorimetric assays (e.g., HDAC-Glo™). IC₅₀ values <10 μM warrant further study .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare with healthy cell lines to assess selectivity .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies?

  • Root Causes : Variability in compound purity, assay protocols (e.g., buffer pH, incubation time), or cell line heterogeneity.
  • Mitigation Strategies :

  • Standardize Purity : Require ≥97% HPLC purity with lot-to-lot consistency checks .
  • Validate Assays : Include positive controls (e.g., SAHA for HDAC inhibition) and replicate experiments across independent labs .
    • Data Reconciliation : Use meta-analysis tools (e.g., Prism) to statistically compare datasets and identify outliers .

Q. What strategies optimize the compound’s solubility and stability in physiological conditions for in vivo studies?

  • Solubility Enhancement :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
    • Stability Testing : Conduct pH-dependent degradation studies (pH 1–9, 37°C) over 24–72 hours. Use LC-MS to identify degradation products .

Q. How does the compound’s structure influence its reactivity in coupling reactions for material science applications?

  • Functional Group Synergy :

  • The benzoic acid moiety enables covalent anchoring to surfaces (e.g., SiO₂ nanoparticles), while the thiophene group facilitates electrochemical polymerization .
    • Application in Sensors :
  • Use as a functional monomer in molecularly imprinted polymers (MIPs) for detecting small molecules (e.g., phenylalanine). Optimize cross-linking density (e.g., 2,4,5,20,40,50-hexa(thiophen-2-yl)-3,30-bithiophene) to enhance selectivity .

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